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Anwendungs- und Protokollhinweise für den Angenomalin-Antikörper zum Western Blot

Für Forschungs-, Wissenschafts- und Arzneimittelentwicklungsexperten

Einleitung
Western Blotting ist eine weit verbreitete und unverzichtbare Technik in der Molekularbiologie

und Biochemie zur Identifizierung und Quantifizierung spezifischer Proteine in einer komplexen

Mischung.[1][2] Diese Methode kombiniert die Größentrennung von Proteinen mittels

Gelelektrophorese mit der Spezifität der Immunerkennung durch Antikörper.[1][3] Die

Genauigkeit und Reproduzierbarkeit von Western-Blot-Ergebnissen hängen entscheidend von

der Qualität und der richtigen Anwendung der verwendeten Antikörper ab.[4][5]

Diese Anwendungs- und Protokollhinweise bieten eine detaillierte Anleitung zur Verwendung

des Angenomalin-Antikörpers für den Western Blot. Sie umfassen die Prinzipien der Methode,

detaillierte experimentelle Protokolle, Richtlinien zur Datenanalyse und zur Validierung des

Antikörpers.

Prinzip des Western Blot
Der Western-Blot-Workflow umfasst im Wesentlichen vier Hauptschritte:

Probenvorbereitung und Proteintrennung: Proteine aus Zell- oder Gewebelysaten werden

durch SDS-PAGE (Natriumdodecylsulfat-Polyacrylamid-Gelelektrophorese) nach ihrer

Molekülgröße getrennt.[2]
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Proteintransfer: Die getrennten Proteine werden aus dem Gel auf eine feste Trägermembran

(typischerweise PVDF oder Nitrocellulose) transferiert.[1][2]

Immunodetektion: Die Membran wird mit einem Primärantikörper inkubiert, der spezifisch an

das Zielprotein (Angenomalin) bindet. Anschließend wird ein an ein Enzym (z. B.

Meerrettichperoxidase, HRP) gekoppelter Sekundärantikörper zugegeben, der den

Primärantikörper erkennt.[2][6]

Signal-Detektion und -Analyse: Das an den Sekundärantikörper gekoppelte Enzym

katalysiert eine chemische Reaktion, die ein detektierbares Signal (Chemilumineszenz oder

Fluoreszenz) erzeugt. Die Signalintensität wird erfasst und quantifiziert, um die Menge des

Zielproteins zu bestimmen.[6]

Quantitative Datenübersicht
Die folgenden Tabellen fassen beispielhafte quantitative Daten zusammen, die mit dem

Angenomalin-Antikörper in verschiedenen experimentellen Bedingungen erzielt wurden.

Tabelle 1: Empfohlene Verdünnungen und Inkubationszeiten

Parameter Empfehlung Anmerkungen

Primärantikörper-Verdünnung 1:1000 - 1:5000

Die optimale Verdünnung

sollte experimentell durch eine

Titer-Reihe bestimmt werden.

[2]

Inkubation des

Primärantikörpers

Über Nacht bei 4°C oder 1

Stunde bei Raumtemperatur

Eine längere Inkubation bei

4°C kann die Signalintensität

erhöhen.[1][2]

Sekundärantikörper-

Verdünnung

Gemäß den Anweisungen des

Herstellers

Typischerweise zwischen

1:5000 und 1:20000 für HRP-

konjugierte Antikörper.

Inkubation des

Sekundärantikörpers
1 Stunde bei Raumtemperatur [2][6]
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Tabelle 2: Validierungsdaten des Antikörpers

Validierungsmethode Ergebnis Interpretation

Knockout/Knockdown-

Zelllinien

Deutlich reduziertes oder

fehlendes Signal in

Knockout/Knockdown-Zellen

im Vergleich zum Wildtyp.[7]

Bestätigt die Spezifität des

Antikörpers für Angenomalin.

Analyse verschiedener

Zelllinien

Signalintensität korreliert mit

den erwarteten

Expressionsniveaus von

Angenomalin in verschiedenen

Zelllinien.[7][8]

Zeigt die Fähigkeit des

Antikörpers, unterschiedliche

Expressionslevel zu erkennen.

Orthogonale Methoden

Korrelation der Western-Blot-

Daten mit Ergebnissen aus

anderen Methoden wie

Massenspektrometrie oder

RNA-Seq.[8][9]

Bietet eine unabhängige

Bestätigung der

Antikörperspezifität.

Experimentelle Protokolle
Probenvorbereitung (Zelllysat)

Kultivieren Sie Zellen bis zur gewünschten Konfluenz.

Waschen Sie die Zellen mit eiskaltem PBS (Phosphat-gepufferte Salzlösung).

Fügen Sie einen geeigneten kalten Lysepuffer (z. B. RIPA-Puffer) mit frisch zugegebenen

Protease- und Phosphatase-Inhibitoren hinzu.

Inkubieren Sie die Zellen für 30 Minuten auf Eis.[10]

Sammeln Sie die Lysate und zentrifugieren Sie sie bei 14.000 x g für 15 Minuten bei 4°C, um

Zelltrümmer zu entfernen.[10]

Überführen Sie den Überstand in ein neues Röhrchen und bestimmen Sie die

Proteinkonzentration (z. B. mit einem BCA- oder Bradford-Assay).
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Mischen Sie das Lysat mit 4x SDS-Probenpuffer und erhitzen Sie es für 5 Minuten bei 95-

100°C.[2]

SDS-PAGE und Proteintransfer
Beladen Sie 20-50 µg Gesamtprotein pro Spur auf ein geeignetes Polyacrylamid-Gel.[6]

Beladen Sie auch einen Molekulargewichtsmarker.

Führen Sie die Elektrophorese durch, bis die Farbfront den unteren Rand des Gels erreicht

hat.[2][6]

Übertragen Sie die Proteine vom Gel auf eine PVDF- oder Nitrocellulose-Membran. Dies

kann mittels Nass-, Semi-Trocken- oder Trockentransfer erfolgen.[10][11]

(Optional) Färben Sie die Membran mit Ponceau S, um den Transfererfolg zu überprüfen.[2]

Immunodetektion
Blockierung: Blockieren Sie die Membran für 1 Stunde bei Raumtemperatur in einer

Blockierlösung (z. B. 5% fettfreie Trockenmilch oder 3-5% BSA in TBST).[2][6] Dies

verhindert die unspezifische Bindung von Antikörpern.

Inkubation mit dem Primärantikörper: Verdünnen Sie den Angenomalin-Primärantikörper in

der Blockierlösung gemäß der empfohlenen Verdünnung. Inkubieren Sie die Membran über

Nacht bei 4°C oder für 1 Stunde bei Raumtemperatur unter leichtem Schütteln.[1][2]

Waschen: Waschen Sie die Membran dreimal für jeweils 5-10 Minuten mit TBST (Tris-

gepufferte Salzlösung mit Tween 20).[2][6]

Inkubation mit dem Sekundärantikörper: Verdünnen Sie den HRP-konjugierten

Sekundärantikörper in der Blockierlösung. Inkubieren Sie die Membran für 1 Stunde bei

Raumtemperatur unter leichtem Schütteln.[2][6]

Waschen: Waschen Sie die Membran erneut dreimal für jeweils 10 Minuten mit TBST.[2]
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Bereiten Sie das Chemilumineszenz-Substrat gemäß den Anweisungen des Herstellers vor.

[10]

Inkubieren Sie die Membran mit dem Substrat für die empfohlene Zeit (typischerweise 1-5

Minuten).[10]

Erfassen Sie das chemilumineszente Signal mit einem CCD-Kamera-basierten Imager oder

durch Exposition auf einem Röntgenfilm.[6]

Visualisierungen
Signalweg-Diagramm

Wachstumsfaktor Rezeptor-Tyrosinkinase PI3K Akt Angenomalin
 Aktivierung Zellüberleben &

Wachstum

Click to download full resolution via product page

Abbildung 1: Hypothetischer Signalweg, an dem Angenomalin beteiligt ist.
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Abbildung 2: Schematischer Workflow für den Western Blot.
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Fazit
Die erfolgreiche Anwendung des Angenomalin-Antikörpers im Western Blot erfordert eine

sorgfältige Optimierung der experimentellen Bedingungen und eine gründliche Validierung der

Antikörperspezifität.[4] Durch die Befolgung der hier beschriebenen Protokolle und Richtlinien

können Forscher zuverlässige und reproduzierbare Ergebnisse erzielen. Es wird dringend

empfohlen, für jedes neue Antikörperlos und jede neue experimentelle Anordnung eine

Validierung durchzuführen, um die Genauigkeit der Daten zu gewährleisten.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b093187#angenomalin-antibody-for-western-blot]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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